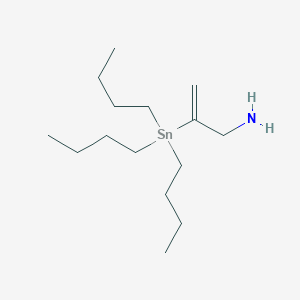

2-(Tributylstannyl)-2-propen-1-amine

Description

Contextualization within Organotin Chemistry

Organotin compounds, characterized by a carbon-tin bond, have a rich history in organic chemistry, with their industrial applications dating back to the mid-20th century as stabilizers for polyvinyl chloride (PVC). lupinepublishers.com The chemistry of organotin reagents is vast, encompassing a wide range of structures and reactivities. The tin atom in these compounds can adopt various coordination numbers, with four-coordinate species being common. lupinepublishers.com 2-(Tributylstannyl)-2-propen-1-amine falls within the class of tetraorganotins, where the tin atom is bonded to four carbon atoms—three from butyl groups and one from the propenyl moiety.

The reactivity of organotin compounds is largely dictated by the nature of the organic groups attached to the tin atom. The tributyltin group in this compound serves as a stable yet reactive handle, enabling a variety of chemical transformations. These reagents are known for their stability, often allowing for purification by distillation or chromatography on silica (B1680970) gel. orgsyn.org

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

This compound stands out as a particularly useful building block in organic synthesis due to the dual functionality present in its structure. The presence of both an allylic amine and a vinylstannane within the same molecule allows for a diverse array of synthetic applications. It is recognized as a palladium-catalyzed cross-coupling agent and has been utilized in the synthesis of amines from alcohols, as well as in the preparation of pyridines and other related heterocycles. biosynth.com

The strategic placement of the amino and stannyl (B1234572) groups on the propenyl backbone makes it a valuable precursor for creating complex nitrogen-containing molecules. The ability to participate in Stille cross-coupling reactions, a cornerstone of modern organic synthesis, further underscores its importance. researchgate.net This reaction allows for the formation of new carbon-carbon bonds by coupling the organostannane with various organic halides or triflates under palladium catalysis.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 155258-22-3 | lgcstandards.comlgcstandards.compharmaffiliates.comchemcd.com |

| Molecular Formula | C15H33NSn | lgcstandards.comlgcstandards.comscbt.com |

| Molecular Weight | 346.14 g/mol | lgcstandards.comlgcstandards.comscbt.com |

| Accurate Mass | 347.1635 | lgcstandards.comlgcstandards.com |

| IUPAC Name | 2-tributylstannylprop-2-en-1-amine | lgcstandards.comlgcstandards.com |

| SMILES | CCCCSn(CCCC)C(=C)CN | lgcstandards.comlgcstandards.com |

| InChI | InChI=1S/3C4H9.C3H6N.Sn/c31-3-4-2;1-2-3-4;/h31,3-4H2,2H3;1,3-4H2; | lgcstandards.comlgcstandards.com |

Propriétés

IUPAC Name |

2-tributylstannylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1,3-4H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHRLTVTQDIGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434338 | |

| Record name | 2-(TRIBUTYLSTANNYL)-2-PROPEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155258-22-3 | |

| Record name | 2-(TRIBUTYLSTANNYL)-2-PROPEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Tributylstannyl 2 Propen 1 Amine and Analogous Organotin Compounds

Historical and Contemporary Approaches to Organostannane Synthesis

The foundational methods for creating carbon-tin bonds have been refined over many years, offering reliable and scalable routes to a diverse array of organotin structures.

Alkylation Reactions of Tin Halides (e.g., Grignard, Organoaluminum Reagents)

One of the most fundamental and widely practiced methods for the synthesis of organotin compounds is the alkylation of tin halides. This approach involves the reaction of a tin(IV) halide, most commonly tin(IV) chloride (SnCl₄), with a nucleophilic organometallic reagent.

Grignard Reagents: The reaction of alkyl or aryl halides with magnesium metal produces organomagnesium halides, known as Grignard reagents (RMgX). libretexts.orgchem-station.com These reagents are highly effective for transferring alkyl or aryl groups to tin. libretexts.orgchem-station.com The general reaction involves the stoichiometric addition of the Grignard reagent to the tin halide, where the organic group displaces the halide on the tin atom. The number of organic groups introduced can be controlled by the stoichiometry of the reagents. For instance, to synthesize a trialkyltin halide, three equivalents of the Grignard reagent are reacted with one equivalent of tin(IV) chloride. Diethyl ether or tetrahydrofuran (B95107) (THF) are essential solvents for the formation of Grignard reagents as they stabilize the organometallic species. libretexts.orglibretexts.org

Organoaluminum Reagents: Organoaluminum compounds are another class of powerful alkylating agents used in organotin synthesis. merckmillipore.comsigmaaldrich.com These reagents are known for their role in various organic transformations, including carboalumination reactions. merckmillipore.comwikipedia.org Trialkylaluminum compounds (R₃Al) can effectively alkylate tin halides. The reactivity of organoaluminum reagents can be tuned by the nature of the alkyl groups and the reaction conditions. scripps.edu Industrially, they are significant in the production of polyolefins. wikipedia.org

| Reagent Type | General Formula | Key Features |

| Grignard Reagent | RMgX | Highly reactive, versatile for various organic groups. |

| Organoaluminum Reagent | R₃Al | Powerful alkylating agents, tunable reactivity. |

Desulfurization Methods Utilizing Organotin Hydrides

While not a primary method for the initial synthesis of the carbon-tin bond, desulfurization reactions utilizing organotin hydrides are important for certain transformations. A notable example is the Barton-McCombie deoxygenation, which can be adapted for desulfurization. In these radical-mediated reactions, an organotin hydride, such as tributyltin hydride (Bu₃SnH), is used to remove a sulfur-containing functional group. organic-chemistry.org This method highlights the utility of pre-formed organotin hydrides in functional group transformations rather than the direct formation of the organostannane itself.

Targeted Synthesis of Allylic Stannanes

Allylic stannanes are a particularly important subclass of organotin compounds due to their utility in carbon-carbon bond-forming reactions. Their synthesis often requires specific methods to ensure the correct placement of the tin moiety on the allyl group.

Preparation via Organolithium and Allyl Grignard Reagents with Triorganotin Halides

The synthesis of allylic stannanes can be achieved through the reaction of a triorganotin halide (R₃SnX) with a suitable allyl-metal species.

Organolithium Reagents: Allyllithium reagents, generated from the corresponding allyl halides and lithium metal, are potent nucleophiles that readily react with triorganotin halides. masterorganicchemistry.comyoutube.com This reaction proceeds via a nucleophilic substitution at the tin center, displacing the halide and forming the desired allylic stannane (B1208499). The use of non-polar aprotic solvents like hexanes is common for preparing organolithium reagents. youtube.com

Allyl Grignard Reagents: Similarly, allyl Grignard reagents can be employed. youtube.com These are prepared by reacting an allyl halide with magnesium metal in an ether solvent. chem-station.comyoutube.com The resulting allylmagnesium halide then reacts with a triorganotin halide to yield the allylic stannane. A challenge in preparing allyl Grignard reagents is the potential for homo-coupling side reactions. chem-station.com

Palladium-Catalyzed Synthetic Routes from Allyl Halides or Acetates

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for the synthesis of allylic stannanes. These reactions typically involve the coupling of an allylic electrophile, such as an allyl halide or acetate (B1210297), with a distannane (e.g., hexabutylditin) or a stannyl (B1234572) anion equivalent in the presence of a palladium catalyst.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the allyl halide or acetate to form a π-allylpalladium(II) complex. core.ac.ukorganic-chemistry.orgnih.gov Subsequent transmetalation with the organotin reagent, followed by reductive elimination, yields the allylic stannane and regenerates the palladium(0) catalyst. organic-chemistry.org These reactions are often characterized by their mild conditions and high tolerance for various functional groups. organic-chemistry.org Research has shown that palladium complexes can catalyze the coupling of allylic halides with (germyl)stannanes and the carboxylative coupling of allylstannanes with allyl halides. sfasu.eduresearchgate.net

| Reactant | Catalyst System | Key Advantages |

| Allyl Halides | Pd(0) complexes | Mild conditions, good functional group tolerance. |

| Allyl Acetates | Pd(0) complexes | High efficiency, stereochemical control. organic-chemistry.org |

Formation of α-Tributylstannyl Esters from Lithium Ester Enolates

A specific method for synthesizing α-stannylated carbonyl compounds involves the reaction of lithium ester enolates with tributyltin chloride. tandfonline.com Ester enolates are generated by treating an ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. youtube.comyoutube.com The resulting enolate is a powerful nucleophile that can react with an electrophile like tributyltin chloride. This reaction introduces the tributylstannyl group at the α-position of the ester. While this method is specific to the synthesis of α-stannyl esters, the underlying principle of using a carbon nucleophile to attack a tin electrophile is a common theme in organotin chemistry. The acidity of the alpha-proton in esters is lower than in ketones, making the choice of base crucial. youtube.com

Strategic Routes to Functionalized Tributylstannyl-Propenamine Derivatives

The introduction of a tributylstannyl group onto an aminated propenyl framework requires careful strategic planning to ensure regioselectivity and compatibility with the amine functionality. The reactivity of the reagents and the stability of the intermediates and final products are paramount considerations.

Synthesis via Reactions of BuLi and Bu3SnCl with Aminated Precursors

A primary and powerful method for the formation of carbon-tin bonds involves the reaction of an organolithium species with a trialkyltin halide. In the context of synthesizing 2-(tributylstannyl)-2-propen-1-amine, this strategy typically involves the deprotonation of a suitable N-protected allylamine (B125299) precursor with a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with tributyltin chloride (Bu3SnCl).

The amine functionality in the precursor must be protected to prevent it from reacting with the highly basic and nucleophilic n-BuLi. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The Boc group is stable to the basic conditions of the lithiation and can be readily removed under acidic conditions after the stannylation is complete.

The general synthetic sequence can be outlined as follows:

Protection of the Amine: Allylamine is reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to form N-Boc-allylamine. This step ensures that the acidic N-H proton is replaced with a group that is unreactive towards n-BuLi.

Lithiation: The N-Boc-allylamine is then treated with n-butyllithium at a low temperature, typically -78 °C, in an inert solvent such as tetrahydrofuran (THF). The n-BuLi selectively removes a proton from the allylic position, generating a resonance-stabilized allylic carbanion. The position of lithiation is directed to the carbon adjacent to the double bond.

Stannylation: The in-situ generated lithiated species is then quenched by the addition of tributyltin chloride. The tin atom attacks the carbanion, forming the desired carbon-tin bond and yielding N-Boc-2-(tributylstannyl)-2-propen-1-amine.

Deprotection: The final step involves the removal of the Boc protecting group. This is typically achieved by treating the N-Boc protected stannane with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the target compound, this compound.

A representative reaction scheme is depicted below:

General Considerations for Aminated Allylic Stannane Scaffolds

The synthesis and handling of aminated allylic stannane scaffolds require attention to several key factors to ensure the stability and purity of the compounds.

Stability and Storage: Organotin compounds, in general, can be sensitive to heat, light, and air. Allylic stannanes, in particular, can be prone to decomposition or rearrangement. It is advisable to store these compounds under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. The presence of the amine functionality can also influence stability, and salts of the amine may have different stability profiles.

Purification: Purification of tributyltin derivatives can be challenging due to their high boiling points and the potential for decomposition on silica (B1680970) gel. Chromatography on silica gel treated with a small amount of a base like triethylamine (B128534) is often recommended to prevent acid-catalyzed decomposition. Reversed-phase chromatography can also be an effective purification technique. The nonpolar nature of the tributylstannyl group often results in high retention factors on normal-phase silica.

Toxicity: Organotin compounds are known to be toxic. Appropriate safety precautions, including the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated fume hood, are essential when handling these reagents and products.

Protecting Group Strategy: The choice of the N-protecting group is crucial. The Boc group is widely used due to its stability under basic conditions and its facile removal under acidic conditions that are often compatible with the stannane moiety. bzchemicals.com Other protecting groups may also be employed, but their compatibility with both the lithiation step and the final organotin product must be carefully evaluated. For instance, some protecting groups might be labile to strong bases or may interfere with the desired reaction pathway.

The strategic synthesis of functionalized allylic stannanes like this compound provides valuable building blocks for organic synthesis, enabling the construction of complex nitrogen-containing molecules. The successful application of methods such as the lithiation-stannylation sequence relies on a thorough understanding of the reaction mechanisms and careful consideration of the stability and handling of these powerful synthetic intermediates.

Mechanistic Investigations and Reactivity Profiles of 2 Tributylstannyl 2 Propen 1 Amine

Elucidation of Allylic Stannane (B1208499) Reactivity in Carbon-Carbon Bond Formation

Allylic stannanes are ambident nucleophiles that can react with electrophiles at either the α-carbon (adjacent to the tin) or the γ-carbon. The regioselectivity of this addition is highly dependent on the reaction mechanism, which can be modulated by the choice of reagents and reaction conditions.

Transmetalation Processes with Organolithium and Related Species

The reaction of allylic stannanes with organolithium reagents, such as n-butyllithium, is a common method for generating more reactive allyllithium species. This process, known as transmetalation, involves the exchange of the tin moiety for lithium. For 2-(tributylstannyl)-2-propen-1-amine, this reaction must be approached with caution. The acidic proton of the primary amine (pKa ~35) is susceptible to deprotonation by strong bases like n-butyllithium. This acid-base reaction is typically faster than the tin-lithium exchange.

Therefore, treatment with one equivalent of an organolithium reagent would likely result in the formation of the lithium amide first. Subsequent addition of a second equivalent of the organolithium reagent could then induce the desired transmetalation to generate the corresponding allyllithium species. This resulting nucleophile can then be used in reactions with various electrophiles. Alternatively, protection of the amine group prior to the transmetalation step would allow for a more direct tin-lithium exchange. An Sₙ2' pathway, where the organolithium attacks the double bond, has also been observed in the reaction of tert-butyllithium (B1211817) with allyl ethers, suggesting a possible reaction course for related substrates. organic-chemistry.org

Lewis Acid-Mediated Reactions, Including Nucleophilic Substitution and Carbonyl Additions

Lewis acids play a crucial role in activating both the allylic stannane and the electrophile, facilitating carbon-carbon bond formation. youtube.com In reactions with carbonyl compounds, the Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity. The allylic stannane then attacks the activated carbonyl. These reactions often proceed through an initial transmetalation, where the tributyltin group is exchanged for the Lewis acid, followed by a cyclic transition state for the addition to the electrophile. rsc.org

For this compound, the presence of the amine introduces an additional coordination site for the Lewis acid. This internal coordination can influence the stereochemical outcome of the reaction. However, strong coordination of the Lewis acid to the amine could also deactivate the catalyst or the reagent. To circumvent this, amine-protected derivatives, such as the corresponding phthalimide-protected α-amino allylic stannane, have been shown to react effectively with aldehydes in the presence of mediators like germanium dichloride to yield anti-1,2-amino alcohol derivatives with high selectivity. researchgate.net The addition of unprotected allylic stannanes to imines can also be promoted by Lewis acids like boron trifluoride-diethyl etherate. wiley.com

Table 1: Representative Lewis Acid-Mediated Additions to Aldehydes This table illustrates the expected products from the reaction of this compound with various aldehydes, based on established reactivity patterns of similar allylic stannanes.

| Electrophile (Aldehyde) | Lewis Acid | Expected Product (Homoallylic Amine) |

| Benzaldehyde | BF₃·OEt₂ | 1-Phenyl-3-buten-1-amine |

| Cyclohexanecarboxaldehyde | TiCl₄ | 1-Cyclohexyl-3-buten-1-amine |

| Isobutyraldehyde | SnCl₄ | 4-Methyl-1-penten-3-amine |

Radical-Mediated Transformations

Allylic systems can undergo radical reactions, most notably allylic halogenation. quimicaorganica.orglibretexts.org The stability of the resulting allylic radical, due to resonance delocalization, makes the allylic C-H bonds susceptible to abstraction by a radical initiator. libretexts.org A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orgyoutube.com

In the case of this compound, a bromine radical could abstract a hydrogen atom from the C1 or C3 position to form a resonance-stabilized radical. This radical intermediate would then react with a bromine source (like Br₂ generated in situ from NBS) to yield an allylic bromide. libretexts.org Due to the free rotation of the intermediate radical, a mixture of regioisomeric and stereoisomeric products is possible. The presence of the tributyltin group may also influence the stability and subsequent reactivity of the radical intermediate.

Palladium-Catalyzed Reaction Mechanisms of Organotin Compounds

Palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, are a cornerstone of modern organic synthesis for forming C-C bonds. wikipedia.orgorganic-chemistry.org These reactions couple an organotin compound with an organic electrophile, typically an organohalide or triflate. libretexts.org

Oxidative Addition, Transmetalation from Tin to Palladium, and Reductive Elimination Pathways

The catalytic cycle of the Stille reaction is generally understood to involve three key steps: wikipedia.orgyoutube.com

Oxidative Addition : A palladium(0) catalyst, often generated in situ from a Pd(II) precatalyst, reacts with the organic electrophile (R¹-X) to form a palladium(II) intermediate, [Pd(R¹)(X)L₂]. uwindsor.ca This step involves the insertion of the palladium atom into the R¹-X bond, increasing its oxidation state from 0 to +2.

Transmetalation : The organostannane (R²-SnBu₃) then transfers its organic group (R²) to the palladium(II) complex. This step is believed to proceed through an associative mechanism, forming a transient pentacoordinate palladium species from which the tributyltin halide is eliminated, resulting in a new palladium(II) complex, [Pd(R¹)(R²)L₂]. wikipedia.orglibretexts.org

Reductive Elimination : In the final step, the two coupled organic groups (R¹-R²) are eliminated from the palladium center, forming the desired product and regenerating the palladium(0) catalyst, which can re-enter the catalytic cycle. libretexts.org For this to occur, the two groups must typically be in a cis orientation on the palladium complex. libretexts.org

For this compound, the amino group could potentially coordinate to the palladium center, acting as an internal ligand and influencing the rate and selectivity of the catalytic cycle.

Table 2: Representative Palladium-Catalyzed Stille Coupling Reactions This table shows potential products from the Stille coupling of this compound with various organic halides.

| Organic Halide (R¹-X) | Palladium Catalyst | Expected Product (Allylated Amine) |

| Iodobenzene | Pd(PPh₃)₄ | 3-Phenyl-2-propen-1-amine |

| 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | 3-(4-Tolyl)-2-propen-1-amine |

| Vinyl Bromide | PdCl₂(PPh₃)₂ | 1,4-Pentadien-3-amine |

Influence of Pincer-Complex Catalysts in Allylic Stannylation

Pincer complexes are a class of catalysts where a central metal atom is held in place by a tridentate ligand. nih.gov Palladium pincer complexes have gained attention due to their high stability and catalytic activity, often at very low catalyst loadings. rsc.orgnih.gov These complexes can offer advantages over traditional catalysts in cross-coupling reactions.

The stability of pincer complexes often allows for reactions to be run at higher temperatures without catalyst decomposition. nih.gov Mechanistically, palladium pincer catalysts can operate through different pathways. While some may decompose to form highly active palladium nanoparticles which act as the true catalyst, others can maintain the pincer framework throughout the catalytic cycle. rsc.orgacs.org In some cases, these stable Pd(II) pincer complexes can participate in a Pd(II)/Pd(IV) catalytic cycle, avoiding the formation of Pd(0) species altogether. nih.govacs.orgacs.org This alternative pathway can suppress side reactions and provide greater control over the reaction. The use of a pincer catalyst in a Stille coupling involving this compound could potentially lead to higher efficiency and selectivity due to the well-defined and stable nature of the catalytic species. acs.org

Electrophilic and Nucleophilic Reactivity of the Propenamine Functionality

The unique structure of this compound, featuring a nucleophilic amine group and a reactive allylic stannane, allows it to participate in a diverse range of chemical transformations. The tributylstannyl group significantly influences the reactivity of the allyl system, making it a versatile synthon in organic chemistry. rsc.org The amine functionality introduces another site of reactivity, capable of acting as a nucleophile in various reactions. mdpi.comnih.gov

Allylic stannanes, such as the parent structure of the title compound, are effective nucleophiles in conjugate addition reactions, particularly with α,β-unsaturated carbonyl compounds. rsc.org These reactions provide a powerful method for carbon-carbon bond formation. A notable application is the conjugate addition of allyltributylstannane (B1265786) to enones, which can be coupled with a concomitant triflation. nih.govacs.org This multicomponent reaction proceeds under mild, essentially neutral conditions, generating allylated vinyl triflates. acs.org

The reaction is typically activated by a Lewis acid or, in some cases, by photoinduced electron transfer. oup.com For instance, the activation of enones with triflic anhydride (B1165640) in the presence of an allylic stannane leads to the formation of an allylic trifloxy cation intermediate. acs.org The allylstannane then acts as a nucleophile, adding to the β-position of the original enone system. This process is highly valuable as it works with a range of functionalized enones, enals, and enoates, and the resulting vinyl triflates are versatile intermediates for subsequent transformations like intramolecular Heck reactions. nih.govacs.org

The table below summarizes the results of a one-pot conjugate allylation and triflation reaction with various cyclic enones. acs.org

| Entry | Enone Substrate | Product | Yield (%) |

| 1 | 2-Cyclohexen-1-one | 3-Allyl-1-(trifluoromethylsulfonyloxy)cyclohexa-1,3-diene | 85 |

| 2 | 2-Cyclopenten-1-one | 3-Allyl-1-(trifluoromethylsulfonyloxy)cyclopenta-1,3-diene | 75 |

| 3 | 4,4-Dimethyl-2-cyclohexen-1-one | 3-Allyl-5,5-dimethyl-1-(trifluoromethylsulfonyloxy)cyclohexa-1,3-diene | 88 |

| 4 | (R)-Pulegone | Chiral Allylated Vinyl Triflate | 70 |

Table based on research findings on the conjugate addition of allyltributylstannane with concomitant triflation. acs.org

The amine group of this compound allows it to act as a nucleophile in transition metal-catalyzed allylic amination reactions. Iridium-catalyzed allylic substitution is a particularly significant method for forming carbon-nitrogen bonds. thieme-connect.de These reactions typically proceed through the formation of a π-allyl iridium intermediate from an allylic precursor, such as an allylic acetate (B1210297) or carbonate. nih.govnih.gov The amine then attacks this electrophilic intermediate.

Research has shown that the choice of iridium catalyst and reaction conditions can selectively lead to either allylic amination or a competing hydroamination pathway. nih.govnih.gov Cationic iridium catalysts tend to favor the classic Tsuji-Trost type allylic amination, whereas neutral iridium catalysts can promote hydroamination, especially with linear allylic acetates. nih.gov In the context of this compound, the primary amine would serve as the nucleophile, attacking the iridium-complexed allyl electrophile. This provides a potential route to synthesize more complex, functionalized amines. The regioselectivity of the amine attack (at the branched or linear position of the π-allyl intermediate) can often be controlled by the choice of ligands on the iridium catalyst. thieme-connect.de

The following table illustrates the influence of catalyst type on the reaction pathway in iridium-catalyzed reactions of allylic acetates with amines.

| Catalyst Type | Ligand | Base | Predominant Reaction |

| Cationic Iridium | Chiral PYBOX | Various | Allylic Amination |

| Neutral Iridium | dppf | Cs₂CO₃ | Hydroamination |

Table illustrating catalyst influence on iridium-catalyzed amination pathways. thieme-connect.denih.govnih.gov

The bifunctional nature of this compound makes it a candidate monomer for polymerization and a potential agent for cross-linking. The allyl group can participate in polymerization reactions, although the polymerization of simple allyl compounds can be challenging. acs.org However, allylstannanes can undergo reactions that lead to the formation of larger structures. For example, free radical reactions between allylstannanes and alkyl halides can form new allyl appendages, suggesting a pathway for grafting onto polymer backbones. capes.gov.br

Furthermore, the dual functionality of an allylic stannane and an amine group within the same molecule opens possibilities for creating functional polymers and cross-linked networks. The amine group could be used to initiate or participate in polymerization processes like ring-opening polymerization or to form polyamides. The stannyl (B1234572) group could be leveraged in subsequent cross-coupling reactions, such as Stille coupling, to link polymer chains together. rsc.org This approach allows for the creation of complex polymer architectures. rsc.org Chemical cross-linking is a fundamental method for modifying the properties of polymers and studying the architecture of complex molecules. nih.gov The presence of two distinct reactive sites in this compound provides a versatile handle for creating such cross-linked materials.

Applications of 2 Tributylstannyl 2 Propen 1 Amine in Complex Molecule Synthesis

Catalytic Roles of Organotin Compounds in Organic Transformations

Organotin compounds, in general, exhibit significant catalytic activity in a variety of organic transformations. Their utility as catalysts stems from the Lewis acidic nature of the tin atom and its ability to coordinate with various functional groups, thereby activating substrates towards nucleophilic attack. The catalytic prowess of organotin compounds is particularly evident in processes such as polyurethane formation and esterification reactions.

The catalytic cycle of organotin compounds in these transformations often involves the coordination of the tin center to an oxygen or nitrogen atom of the substrate. This coordination enhances the electrophilicity of the substrate, facilitating the subsequent reaction. The general catalytic applications of organotin compounds are summarized in the table below.

| Catalytic Application | Role of Organotin Compound |

| Polyurethane Formation | Catalyst for the reaction of isocyanates with alcohols. |

| Esterification | Lewis acid catalyst for the reaction of carboxylic acids and alcohols. |

| Transesterification | Catalyst for the exchange of alkoxy groups in esters. |

| PVC Stabilization | Heat stabilizer by scavenging HCl. |

While specific studies detailing the catalytic role of 2-(Tributylstannyl)-2-propen-1-amine itself are not extensively documented, its structural motifs suggest it could participate in similar catalytic cycles, potentially with unique reactivity conferred by the allylic amine functionality.

Stille Cross-Coupling Reactions Utilizing Tributylstannyl-Propenyl Scaffolds

The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide, catalyzed by a palladium complex. The tributylstannyl-propenyl scaffold, as present in this compound, is a valuable coupling partner in these reactions.

Coupling with Aryl and Vinyl Halides or Pseudohalides

Tributylstannyl-propenyl compounds readily participate in Stille cross-coupling reactions with a wide range of sp2-hybridized carbon electrophiles, including aryl and vinyl halides (iodides, bromides) and pseudohalides (triflates). The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane, and concluding with reductive elimination to afford the coupled product and regenerate the catalyst.

The general scheme for the Stille coupling of a tributylstannyl-propenyl compound is as follows:

R-X + Bu3Sn-CH2-C(=CH2)-NH2 --(Pd catalyst)--> R-CH2-C(=CH2)-NH2 + Bu3Sn-X

(where R = Aryl or Vinyl; X = Halide or Pseudohalide)

The presence of the amine functionality in this compound can influence the reaction's outcome, potentially by coordinating to the palladium catalyst or by altering the electronic properties of the organostannane.

Application in Total Synthesis of Complex Natural Products

The Stille reaction's tolerance of a wide array of functional groups makes it an invaluable tool in the total synthesis of complex natural products. While specific examples employing this compound are not prominently reported in the literature, the introduction of an allylic amine moiety is a common synthetic challenge in the construction of many biologically active molecules. The use of this reagent would provide a direct route to such structures. The strategic incorporation of the 2-amino-2-propenyl group can be envisioned in the synthesis of alkaloids and other nitrogen-containing natural products.

Construction of Heterocyclic Systems via Cross-Coupling

The Stille cross-coupling reaction is also a powerful method for the synthesis of heterocyclic compounds. By coupling a tributylstannyl-propenyl reagent with a suitably functionalized heterocyclic halide, complex heterocyclic systems can be assembled. A commercial supplier notes that this compound is used in the synthesis of pyridines and related heterocycles biosynth.com. This suggests its utility in introducing the 2-amino-2-propenyl substituent onto a pre-existing heterocyclic ring, which can then undergo further transformations, such as intramolecular cyclization, to construct more elaborate heterocyclic frameworks.

Electrophilic Allylation and Addition Reactions

Allylic stannanes, including this compound, can also function as nucleophiles in addition reactions to electrophilic carbons, most notably carbonyl compounds. These reactions provide a powerful means of forming carbon-carbon bonds and creating new stereocenters.

Stereoselective Carbonyl Addition Reactions

The addition of allylic stannanes to aldehydes and ketones can proceed with high levels of stereocontrol, particularly when a chiral catalyst or substrate is employed. The reaction typically involves the activation of the carbonyl group by a Lewis acid, followed by nucleophilic attack of the allylic stannane (B1208499). The stereochemical outcome of the reaction is influenced by the geometry of the transition state.

While specific data on the stereoselective carbonyl addition reactions of this compound is limited, the general principles of allylic stannane additions can be applied. The presence of the amine group could potentially direct the stereochemical course of the reaction through chelation control with the Lewis acid catalyst and the carbonyl oxygen. The expected product of such a reaction would be a homoallylic amine, a valuable synthetic intermediate.

The table below outlines the expected reactants and products in a stereoselective carbonyl addition involving a generic allylic stannane.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Aldehyde/Ketone | Allylic Stannane | Lewis Acid, Chiral Ligand | Homoallylic Alcohol/Amine |

Further research into the specific applications of this compound would be beneficial to fully elucidate its synthetic potential in the construction of complex and stereochemically rich molecules.

Allylation of Aldehyde and Imine Electrophiles

The addition of allylic organometallics to carbonyls and imines is a cornerstone of organic synthesis for the formation of homoallylic alcohols and amines. Derivatives of this compound participate in these crucial transformations, often with the promotion of a Lewis acid. The Lewis acid coordinates to the electrophile, activating it towards nucleophilic attack by the allylstannane.

For instance, the structurally related bifunctional allylstannane, 2-(chloromethyl)-3-(tributylstannyl)propene, has been shown to react in high yields with aldehydes in the presence of Lewis acid promoters like magnesium bromide etherate (MgBr₂·OEt₂). nih.gov These reactions can proceed with high diastereoselectivity, as demonstrated in the reaction with a lactate-derived aldehyde, which afforded the corresponding alcohol with a 30:1 diastereomeric ratio. nih.gov While specific studies detailing the reactivity of the parent this compound are less common, the principles of Lewis acid-catalyzed allylation are broadly applicable. The presence of the amine functionality introduces a potential site for coordination with the Lewis acid, which could influence the reactivity and stereoselectivity of the addition reaction compared to simple allylstannanes.

Asymmetric Synthesis Approaches Involving Tributylstannyl-Propenamine Derivatives

The development of stereoselective reactions is a central goal of modern organic synthesis. Tributylstannyl-propenamine derivatives have been ingeniously employed in asymmetric synthesis, where the introduction of chirality allows for the production of enantioenriched molecules.

Utilization of Chiral N-Monosubstituted 2-[(Tributylstannyl)methyl]propenamides for α-Methylene Lactone Synthesis

The α-methylene-γ-butyrolactone motif is a key structural feature in numerous natural products exhibiting significant biological activity. A notable application of tributylstannyl-propenamine derivatives is in the asymmetric synthesis of these important lactones. Research by Kazuhiko Tanaka and coworkers has demonstrated that chiral N-monosubstituted 2-[(tributylstannyl)methyl]propenamides can react with aldehydes to produce α-methylene-γ-butyrolactones with high levels of enantioselectivity.

In this methodology, the propenamide is first prepared by reacting 2-(tributylstannylmethyl)propenoic acid with a chiral amine, such as (S)-(-)-1-phenylethylamine. This chiral amide then serves as a sophisticated reagent for the allylation of aldehydes. The reaction, typically promoted by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), is followed by an in-situ lactonization step to yield the target α-methylene-γ-butyrolactone. The chirality of the N-substituent on the amide effectively controls the facial selectivity of the addition to the aldehyde, leading to a high degree of asymmetric induction.

The effectiveness of this method is illustrated by the reactions with various aldehydes, which consistently produce the corresponding lactones in good yields and with high enantiomeric excess (e.e.).

| Aldehyde (RCHO) | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|

| Benzaldehyde | 75 | 90 |

| p-Tolualdehyde | 78 | 92 |

| p-Anisaldehyde | 80 | 91 |

| Isobutyraldehyde | 65 | 88 |

| Pivalaldehyde | 68 | 95 |

Control of Stereochemistry in Allylic Coupling Reactions

Achieving high levels of stereocontrol is a critical challenge in allylic coupling reactions. The stereochemical outcome of the reaction between an allylic stannane and an electrophile can be influenced by various factors, including the nature of the reactants, the catalyst, and the reaction conditions. In the context of derivatives of this compound, the substituent on the nitrogen atom can serve as a powerful stereodirecting group.

The coordination of a chiral auxiliary or a catalyst to the nitrogen atom can create a chiral environment around the reacting center, thereby influencing the trajectory of the incoming electrophile. This strategy is a cornerstone of asymmetric catalysis. While the broader field of stereocontrolled allylations has seen extensive development with reagents like allylboronates and allylsilanes, the application of this principle to aminostannanes offers a unique avenue for the synthesis of chiral amines and related structures. nih.gov The ability of the amino group to coordinate with metal catalysts or Lewis acids allows for the design of highly organized transition states, which is essential for effective stereochemical communication and control. The development of chiral ligands that can interact with both the metal center and the aminostannane substrate is a key area of research aimed at achieving high enantioselectivity in these coupling reactions.

Synthesis of Amines from Alcohols via Palladium-Catalyzed Cross-Coupling

The direct conversion of alcohols to amines is a highly desirable transformation in organic synthesis, as it represents a more atom-economical and environmentally benign alternative to traditional methods that often involve multi-step sequences and the use of hazardous reagents. This compound has been identified as a reagent capable of participating in palladium-catalyzed cross-coupling reactions for the synthesis of amines from alcohols. biosynth.com

Theoretical and Computational Studies on Organotin Allylic Amine Systems

Electronic Structure and Bonding Analysis of the Tributylstannyl-Propenamine Moiety

The electronic structure of the 2-(tributylstannyl)-2-propen-1-amine moiety is dictated by the interplay of the allylic amine framework and the organotin substituent. The carbon-tin (C-Sn) bond is a key feature, characterized by its covalent nature and significant polarizability. The tin atom, being less electronegative than carbon, imparts a degree of nucleophilic character to the carbon atom to which it is attached.

Bonding Characteristics: Density Functional Theory (DFT) calculations on analogous vinylstannanes and allylic systems provide insights into the expected bonding parameters. The C-Sn bond length is anticipated to be in the range of 2.15-2.20 Å. The geometry around the tin atom is expected to be tetrahedral, typical for tetraorganostannanes. The allylic portion of the molecule, comprising the C=C double bond and the adjacent C-N bond, will exhibit electronic delocalization characteristic of allylic systems.

Molecular Orbital Analysis: The frontier molecular orbitals (HOMO and LUMO) are critical in determining the reactivity of the molecule. In allylic stannanes, the Highest Occupied Molecular Orbital (HOMO) is often associated with the π-system of the double bond, and its energy level influences the compound's nucleophilicity. The presence of the amine group, a known electron-donating group, would be expected to raise the energy of the HOMO, thereby enhancing the nucleophilic character of the allylic system. The Lowest Unoccupied Molecular Orbital (LUMO) would likely be associated with the σ* anti-bonding orbital of the C-Sn bond, which plays a role in reactions involving the cleavage of this bond.

Interactive Data Table: Calculated Electronic Properties of Analogous Allylic Systems

Below is a representative table of calculated electronic properties for simplified analogous systems, providing a model for understanding the electronic environment of the tributylstannyl-propenamine moiety. These values are illustrative and derived from general computational studies of allylic stannanes and amines.

| Moiety | Calculated Property | Value |

| Allyl Stannane (B1208499) (simplified) | C-Sn Bond Length (Å) | 2.17 |

| Sn-C-C Bond Angle (°) | 118.5 | |

| Mulliken Charge on Sn | +0.85 | |

| Mulliken Charge on C (alpha) | -0.45 | |

| Allyl Amine (simplified) | C-N Bond Length (Å) | 1.46 |

| C-C=C Bond Angle (°) | 121.0 | |

| HOMO Energy (eV) | -5.8 | |

| LUMO Energy (eV) | +1.2 |

Note: These values are approximations based on DFT calculations of simplified model compounds and are intended for illustrative purposes.

Reaction Pathway Calculations and Transition State Modeling for Key Transformations

The primary transformations of this compound involve palladium-catalyzed cross-coupling reactions, such as the Stille reaction. Computational studies on the mechanism of the Stille reaction with analogous allylic stannanes provide a framework for understanding the reaction pathway. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The reaction initiates with the oxidative addition of an organic halide (R-X) to a Pd(0) complex. This step is typically the rate-determining step and involves a transition state where the R-X bond is breaking while new Pd-R and Pd-X bonds are forming.

Transmetalation: This is the crucial step where the allylic group is transferred from the tin atom to the palladium center. Computational models suggest that this can proceed through either an open or a cyclic transition state. wikipedia.org In the case of allylic stannanes, the double bond can coordinate to the palladium complex, facilitating an associative mechanism. wikipedia.org The energy barrier for this step is influenced by the nature of the ligands on the palladium and the organic groups on the tin.

Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. This is a concerted process where the two organic groups coupled on the palladium center are eliminated.

Transition State Modeling: Computational modeling of these transition states allows for the determination of activation energies, which in turn provides information about the reaction kinetics. For the transmetalation step involving an allylic stannane, the transition state geometry would show an elongated C-Sn bond and the formation of a new C-Pd bond. The coordination of the allylic double bond to the palladium center would be evident in the modeled structure.

Interactive Data Table: Calculated Activation Energies for Key Steps in a Model Stille Coupling of an Allylic Stannane

This table presents hypothetical activation energies for the key steps in a palladium-catalyzed Stille coupling involving a generic allylic tributylstannane, based on data from computational studies of similar reactions.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition (of Aryl Bromide) | 15-20 |

| Transmetalation (Allyl group transfer) | 10-15 |

| Reductive Elimination (C-C bond formation) | 5-10 |

Note: These are representative values from DFT calculations on model systems and can vary significantly with different substrates, catalysts, and ligands.

Computational Insights into Ligand Effects on Reactivity and Selectivity in Catalyzed Reactions

Ligands play a critical role in modulating the reactivity and selectivity of palladium-catalyzed reactions involving organostannanes. Computational studies have been instrumental in elucidating the steric and electronic effects of ligands on the catalytic cycle.

Electronic Effects: The electronic properties of the ligands coordinated to the palladium center influence the electron density at the metal. Electron-donating ligands can increase the electron density on the palladium, which can facilitate the oxidative addition step but may slow down the reductive elimination. Conversely, electron-withdrawing ligands can have the opposite effect. Computational methods, such as Natural Bond Orbital (NBO) analysis, can quantify these electronic effects by calculating charge distributions.

Steric Effects: The steric bulk of the ligands is a major determinant of selectivity, particularly in reactions involving allylic substrates where issues of regioselectivity and stereoselectivity arise. Bulky ligands can create a specific steric environment around the palladium center, favoring the formation of one regioisomer or stereoisomer over another. Computational modeling can be used to calculate the steric hindrance of different ligands and to model the transition states for the formation of different products, allowing for the prediction of selectivity. For instance, in palladium-catalyzed allylic amination, the choice of ligand can influence whether the amine attacks the more substituted or less substituted end of the allyl moiety. nih.govnih.gov

Interactive Data Table: Theoretical Impact of Ligand Properties on a Model Palladium-Catalyzed Allylic Amination

This table illustrates the qualitative impact of different ligand properties on the outcomes of a model palladium-catalyzed allylic amination, as suggested by computational studies on analogous systems.

| Ligand Property | Effect on Reactivity | Effect on Selectivity (e.g., branched vs. linear) |

| Strong σ-donor | Increases rate of oxidative addition | Can influence electronic factors in nucleophilic attack |

| Strong π-acceptor | Increases rate of reductive elimination | May favor attack at the more electron-deficient terminus |

| High Steric Bulk (e.g., large cone angle) | Can decrease coordination number, potentially increasing reactivity | Often leads to higher selectivity by sterically blocking certain reaction pathways |

Note: The effects described are general trends observed in computational studies and the actual outcome depends on the specific combination of substrate, nucleophile, and reaction conditions.

Future Perspectives in 2 Tributylstannyl 2 Propen 1 Amine Research

Development of Novel and Sustainable Synthetic Methodologies

The current synthetic routes to 2-(tributylstannyl)-2-propen-1-amine and related compounds often rely on traditional methods that may involve harsh reaction conditions or the use of stoichiometric and hazardous reagents. Future research is poised to focus on the development of more sustainable and efficient synthetic strategies.

A promising avenue lies in the adoption of catalyst-free and one-pot reductive amination procedures . Recent advancements have demonstrated the reductive alkylation of primary and secondary amines using sodium borohydride (B1222165) in 2,2,2-trifluoroethanol (B45653) (TFE) without the need for a catalyst. organic-chemistry.org This approach offers a greener alternative by eliminating expensive reagents and toxic by-products, with the added benefit of solvent recyclability. organic-chemistry.org The application of such a methodology to the synthesis of this compound could significantly improve its environmental footprint and accessibility.

Furthermore, the use of heterogeneous recyclable catalysts presents another key area for development. For instance, silica-supported perchloric acid (HClO4·SiO2) and Amberlyst-15 have been successfully employed in the synthesis of 2-benzoxepines from Morita-Baylis-Hillman adducts. researchgate.net Exploring similar solid-supported catalysts for the synthesis of stannylated allylamines could lead to simplified purification processes and catalyst reuse, aligning with the principles of green chemistry.

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| Catalyst-Free Reductive Amination | Milder reaction conditions, reduced waste, reusable solvent. organic-chemistry.org | Green Chemistry |

| Heterogeneous Catalysis | Simplified purification, catalyst recyclability. researchgate.net | Sustainable Synthesis |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Process Chemistry |

The integration of flow chemistry could also revolutionize the synthesis of this compound. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability.

Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways

The reactivity of this compound is largely centered around the chemistry of its allylic amine and tributyltin groups. However, there is significant potential to uncover novel reactivity patterns and gain a deeper understanding of the underlying mechanistic pathways.

One area of interest is the exploration of researchgate.netlgcstandards.com-sigmatropic rearrangements . Recent studies have shown that [1.1.1]propellane can act as a carbene precursor to initiate such rearrangements, leading to the formation of complex cyclic structures. nih.gov Investigating whether the allylic system in this compound can participate in similar or other types of sigmatropic rearrangements could open up new avenues for the synthesis of novel molecular scaffolds.

The development of ruthenium-catalyzed reactions also holds promise. Ruthenium complexes have been shown to be excellent catalysts for the regioselective allylic amination of 2,3,3-trifluoroallylic carbonates, yielding branched allylic amines as single regioisomers. rsc.org A detailed investigation into the interaction of this compound with various ruthenium catalysts could lead to the discovery of new selective transformations. Furthermore, EXAFS (Extended X-ray Absorption Fine Structure) investigations on diamine(diphosphine) and diamine(ether-phosphine) ruthenium(II) complexes are providing insights into the electronic properties of the coordination center, which controls catalytic activity. najah.edu Such studies on complexes involving stannylated allylamines could elucidate reaction mechanisms and guide the design of more efficient catalysts.

| Reactivity to Explore | Potential Outcome | Mechanistic Insight |

| Sigmatropic Rearrangements | Synthesis of novel cyclic compounds. nih.gov | Pericyclic reaction pathways. |

| Ruthenium-Catalyzed Aminations | Highly selective C-N bond formation. rsc.org | Understanding of catalyst-substrate interactions. najah.edu |

| Photocycloadditions | Construction of complex heterocyclic structures. researchgate.net | Excited state reactivity. |

The enantioselective [2+2]-photocycloaddition has been successfully employed as a key step in the synthesis of natural products like (+)-meloscine, demonstrating the power of photochemical transformations in constructing complex heterocyclic structures. researchgate.net Exploring the photochemical reactivity of this compound could lead to the development of novel light-mediated synthetic methods.

Expansion of Applications in Advanced Organic Synthesis and Materials Science Precursors

Beyond its current applications, this compound has the potential to become a key precursor in advanced organic synthesis and materials science.

In the realm of natural product synthesis , the enantioselective synthesis of complex molecules often requires building blocks with multiple functional groups that can be selectively manipulated. The dual functionality of this compound makes it an attractive starting material for the synthesis of alkaloids and other nitrogen-containing natural products. For instance, enantiopure 2-(tributylstannyl)pyrrolidines have been synthesized and utilized in the total synthesis of (+)-meloscine. researchgate.net

The amine functionality also opens doors for its use in bioconjugation and materials science . The chemical modification of proteins is a crucial technology in various scientific fields. nih.gov While methods for selective N-terminal protein modification exist, the unique properties of an organotin-containing amine could offer novel handles for attaching probes, polymers, or drug molecules.

Furthermore, organotin compounds are known to be precursors for the formation of tin oxide (SnO₂) nanoparticles and thin films, which have applications in gas sensors, transparent conducting oxides, and lithium-ion batteries. The presence of the propenylamine group in this compound could allow for its use as a functionalized precursor for hybrid organic-inorganic materials . The amine group could act as a tethering point to surfaces or other organic molecules, enabling the creation of structured materials with tailored properties.

| Application Area | Potential Use | Key Feature |

| Natural Product Synthesis | Building block for complex alkaloids. researchgate.net | Dual functionality of amine and stannane (B1208499). |

| Bioconjugation | Novel linker for protein modification. nih.gov | Reactive amine group. |

| Materials Science | Precursor for functionalized tin oxide materials. | Organotin moiety and amine tether. |

The continued exploration of this compound is set to yield exciting discoveries. By focusing on sustainable synthesis, delving into its untapped reactivity, and expanding its applications into new scientific domains, this versatile compound is well-positioned to become an even more valuable tool for chemists and materials scientists in the years to come.

Q & A

Q. What are the key synthetic strategies for preparing 2-(Tributylstannyl)-2-propen-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Stille coupling , a palladium-catalyzed cross-coupling reaction. For example, tributylstannyl thiophene derivatives are synthesized using PdCl₂(PPh₃)₂ as a catalyst in THF under reflux with nitrogen protection . Optimizing conditions involves:

- Catalyst loading : 1-5 mol% Pd to balance cost and yield.

- Solvent choice : THF or DMF for solubility and stability of intermediates.

- Temperature : Reflux (~66°C for THF) to ensure complete reaction without decomposition.

Purification often requires column chromatography or recrystallization due to air-sensitive stannyl groups .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the propen-1-amine backbone and tributylstannyl group (e.g., δ ~0.8–1.6 ppm for Sn-CH₂).

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 348.1).

- X-ray diffraction : Resolves stereochemistry, though crystallization challenges may arise due to the compound’s hydrophobicity .

- Elemental analysis : Validates purity (>95% as per Combi-Blocks data) .

Advanced Research Questions

Q. How does the steric and electronic nature of the tributylstannyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The tributylstannyl group acts as a directing group due to its steric bulk and σ-donor/π-acceptor properties. For example:

- In Stille couplings , the Sn-C bond’s polarization enhances transmetallation at the α-carbon of the propen-1-amine, favoring coupling at the terminal alkene .

- Steric hindrance from the tributyl groups can suppress β-hydride elimination, stabilizing intermediates. Comparative studies with trimethylstannyl analogs show lower yields due to reduced steric protection .

Computational modeling (DFT) can predict regioselectivity by analyzing transition-state energies .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for tributylstannylamine derivatives?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄) arise from:

- Ligand effects : Bulky ligands (e.g., PPh₃) improve stability but may slow transmetallation.

- Solvent coordination : THF competes with ligands, altering catalyst activity.

Systematic benchmarking should include: - Turnover frequency (TOF) : Measured via in situ NMR or GC-MS.

- Substrate scope : Testing electron-deficient vs. electron-rich coupling partners.

For example, PdCl₂(PPh₃)₂ in THF achieves 85% yield for aryl halide couplings, while Pd(OAc)₂ with AsPh₃ may reach 92% but with higher toxicity .

Q. What are the best practices for handling air- and moisture-sensitive intermediates during synthesis?

- Methodological Answer :

- Schlenk techniques : Use double-manifold systems for transfers under nitrogen/argon.

- Drying solvents : Distill THF over Na/benzophenone to ≤5 ppm H₂O.

- Stabilization : Add 1–5% TEMPO as a radical scavenger to prevent Sn-C bond oxidation .

- Storage : Store at –20°C in amber vials with PTFE-lined caps to prevent degradation .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.